Digitoxigenin

Description

Properties

IUPAC Name |

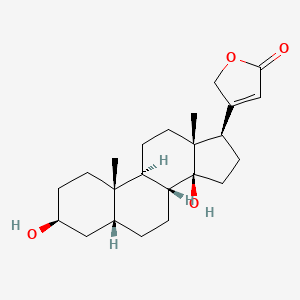

3-[(3S,5R,8R,9S,10S,13R,14S,17R)-3,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34O4/c1-21-8-5-16(24)12-15(21)3-4-19-18(21)6-9-22(2)17(7-10-23(19,22)26)14-11-20(25)27-13-14/h11,15-19,24,26H,3-10,12-13H2,1-2H3/t15-,16+,17-,18+,19-,21+,22-,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZTUSOXSLKTKJQ-CESUGQOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1CCC3C2CCC4(C3(CCC4C5=CC(=O)OC5)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@@]3(CC[C@@H]4C5=CC(=O)OC5)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80162276 | |

| Record name | Digitoxigenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80162276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143-62-4 | |

| Record name | Digitoxigenin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Digitoxigenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000143624 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Digitoxigenin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04177 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Digitoxigenin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407806 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Digitoxigenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80162276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-β,14-dihydroxy-5-β,14-β-card-20(22)-enolide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.095 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIGITOXIGENIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S63WOD4VOL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Botanical Treasury of Digitoxigenin: A Technical Guide to its Natural Sources, Extraction, and Cellular Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Digitoxigenin, a potent cardenolide, has been a subject of intense scientific scrutiny for its profound physiological effects, primarily mediated through the inhibition of the Na+/K+-ATPase pump. Historically sourced from the common foxglove plant, this molecule and its glycosidic derivatives have been pivotal in the management of cardiac conditions.[1][2] More recently, its potential as an anticancer agent has reinvigorated research into its natural origins, biosynthesis, and cellular mechanisms of action.[3][4] This technical guide provides an in-depth exploration of the natural sources of this compound, detailed experimental protocols for its extraction and quantification, and a visual elucidation of its complex signaling pathways.

Natural Sources and Quantitative Analysis of this compound

This compound is predominantly found in plants of the Digitalis genus, commonly known as foxgloves. The most notable species are Digitalis purpurea (purple foxglove) and Digitalis lanata (woolly foxglove), which are cultivated for pharmaceutical purposes.[4][5] The concentration of this compound and its parent glycosides can vary significantly based on the plant species, geographical location, and environmental conditions.[6]

Quantitative Data on this compound and Related Glycosides in Digitalis Species

| Plant Species | Plant Part | Compound | Concentration | Reference |

| Digitalis purpurea | Leaves (fresh) | This compound | 11.34 - 240.59 mg/kg | [No source found] |

| Digitalis lanata | Leaves | Lanatoside C (precursor to Digoxin) | 76.1 - 153.2 µ g/100mg | [7] |

| Digitalis lanata | Leaves | Digoxin | 8.6 - 13.2 µ g/100mg | [8] |

| Digitalis lanata | in vitro plantlets | Digitoxin | 44.45 µg/g Fresh Weight | [9] |

| Digitalis lanata | in vivo plants (2-months old) | Digitoxin | 29.09 µg/g Fresh Weight | [9] |

Experimental Protocols

Extraction and Isolation of this compound from Digitalis purpurea Leaves

This protocol outlines a general procedure for the extraction and isolation of this compound from Digitalis purpurea leaves, based on established methodologies.[8][10][11]

Materials:

-

Dried and powdered leaves of Digitalis purpurea

-

Ethanol (70% v/v)

-

Methanol

-

Chloroform

-

Lead acetate solution

-

Sodium sulfate (anhydrous)

-

Silica gel for column chromatography

-

Solvent system for chromatography (e.g., Ethyl acetate:Methanol:Water)

-

Rotary evaporator

-

Chromatography columns

Procedure:

-

Extraction:

-

Macerate the powdered leaves in 70% ethanol at room temperature with occasional stirring for 48-72 hours.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator.

-

The concentrated extract contains a mixture of cardiac glycosides.

-

-

Purification:

-

Treat the aqueous alcoholic extract with a lead acetate solution to precipitate tannins and other impurities.[10]

-

Filter the mixture to remove the precipitate.

-

Remove the excess lead acetate from the filtrate.

-

Partition the purified extract with chloroform to separate the less polar glycosides.

-

-

Isolation:

-

Concentrate the chloroform fraction and subject it to column chromatography on silica gel.

-

Elute the column with a gradient of a suitable solvent system (e.g., increasing polarity with ethyl acetate and methanol) to separate the different glycosides.[11]

-

Collect the fractions and monitor them using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Combine the fractions containing the desired glycoside (digitoxin, a precursor to this compound).

-

-

Hydrolysis to Obtain this compound:

-

The isolated digitoxin can be subjected to acidic or enzymatic hydrolysis to cleave the sugar moieties and yield the aglycone, this compound.

-

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the quantitative analysis of this compound in plant extracts.[7][12][13]

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV or photodiode array (PDA) detector.

-

Column: C18 reversed-phase column (e.g., 75 mm x 4.6 mm I.D., 3.5 µm).[7]

-

Mobile Phase: A gradient elution using a mixture of water and acetonitrile is common.[7] For example, a three-part mobile phase of 10% acetonitrile, 60% methanol, and 30% water has been used.[13]

-

Flow Rate: Typically 1.0 mL/min.[7]

-

Column Temperature: 20°C.[7]

-

Internal Standard: Lanatoside A can be used as an internal standard for quantification.[12]

Procedure:

-

Sample Preparation:

-

Prepare the plant extract as described in the extraction protocol.

-

Purify the extract using solid-phase extraction (SPE) to remove interfering pigments.[7]

-

Dissolve a known amount of the dried extract in the mobile phase.

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

-

Standard Preparation:

-

Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

-

Prepare a solution of the internal standard (if used) of a known concentration.

-

-

Analysis:

-

Inject the standard solutions to generate a calibration curve.

-

Inject the sample solutions.

-

Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.

-

Quantify the amount of this compound in the sample by using the calibration curve and the peak area from the chromatogram.

-

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

This compound's primary mechanism of action is the inhibition of the Na+/K+-ATPase pump. This inhibition leads to an increase in intracellular sodium, which in turn affects the Na+/Ca2+ exchanger, resulting in increased intracellular calcium. This cascade of events is responsible for its cardiotonic effects.[1][14] In the context of cancer, the story is more complex, involving the activation of various downstream signaling pathways.[3][4]

References

- 1. Digitoxin - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. Digitalis - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Optimization and validation of a high-performance liquid chromatography method for the analysis of cardiac glycosides in Digitalis lanata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Exposure Data - Some Drugs and Herbal Products - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. US2449673A - Extraction and isolation of digitoxin - Google Patents [patents.google.com]

- 11. media.neliti.com [media.neliti.com]

- 12. Quantitative HPLC analysis of cardiac glycosides in Digitalis purpurea leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. "Quantitative Analysis of Cardiac Glycosides in Digitalis purpurea and " by David Grossens [digitalcommons.hope.edu]

- 14. What is the mechanism of Digitoxin? [synapse.patsnap.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Digitoxigenin

This compound is a pivotal molecule in medicinal chemistry, serving as the aglycone of the cardiac glycoside digitoxin.[1][2] Its unique structural and stereochemical features are fundamental to its biological activity, primarily the inhibition of the Na+/K+-ATPase enzyme.[3] This guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound, supported by quantitative data and outlines of key experimental protocols for its characterization.

Chemical Structure

This compound is classified as a cardenolide, a type of steroid characterized by a specific lactone ring attached at the C17 position.[4] Its chemical formula is C23H34O4, and it has a molecular weight of 374.5 g/mol .[1]

The core of this compound is a steroid nucleus composed of four fused rings (A, B, C, and D). It is specifically a 5β-cardenolide, indicating the stereochemistry at the junction of rings A and B.[1][2] Key functional groups include:

-

Hydroxyl groups: Located at the 3β and 14β positions.[1]

-

Butenolide ring: An unsaturated lactone ring attached at the 17β position. This feature is characteristic of cardenolides.

-

Methyl groups: Located at the C10 and C13 positions.

The systematic IUPAC name for this compound is 3-[(3S,5R,8R,9S,10S,13R,14S,17R)-3,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one.[1]

References

An In-depth Technical Guide to the Physicochemical Properties of Digitoxigenin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical physicochemical properties of Digitoxigenin, a cardiac glycoside with significant pharmacological interest. The following sections detail its solubility in various solvents and its acidity constant (pKa), offering valuable data and experimental protocols for researchers in drug discovery and development.

Quantitative Physicochemical Data

The solubility and pKa of a compound are fundamental parameters that influence its absorption, distribution, metabolism, and excretion (ADME) profile. The following tables summarize the available quantitative data for this compound.

Table 1: Solubility of this compound

| Solvent | Solubility | Temperature (°C) |

| Water | 11.24 mg/L | 30 |

| Dimethylformamide (DMF) | 25 mg/mL | Not Specified |

| Dimethyl sulfoxide (DMSO) | 20 mg/mL | Not Specified |

| Ethanol | 5 mg/mL | Not Specified |

| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL | Not Specified |

Table 2: Acidity Constant (pKa) of this compound

| pKa Type | Value | Method |

| Acidic (Predicted) | 14.93 ± 0.70 | Prediction |

| Strongest Acidic (Predicted) | 7.18 | Prediction |

Note: The provided pKa values are based on computational predictions. For precise determination, experimental validation is recommended.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for obtaining reliable physicochemical data. This section outlines the methodologies for determining the solubility and pKa of this compound.

Determination of Aqueous and Solvent Solubility: The Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected solvent (e.g., water, ethanol, DMSO)

-

Glass vials or flasks with tight-fitting caps

-

Temperature-controlled shaker or incubator

-

Centrifuge

-

Syringe filters (chemically inert, e.g., PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Analytical balance

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of the selected solvent in a glass vial. The excess solid should be visually present throughout the experiment.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker or incubator set to the desired temperature (e.g., 25°C or 37°C).

-

Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

-

Phase Separation:

-

After equilibration, remove the vial and allow the undissolved solid to settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the sample at a high speed.

-

-

Sample Collection and Filtration:

-

Carefully withdraw the supernatant using a syringe.

-

Filter the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles. The filter material should not absorb the solute.

-

-

Quantification:

-

Dilute the clear filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

-

Determine the concentration of this compound in the diluted filtrate using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with standard solutions of known concentrations is essential for accurate quantification.

-

-

Data Reporting:

-

Calculate the solubility of this compound in the solvent, taking into account the dilution factor.

-

Report the solubility in units of mass per volume (e.g., mg/mL or g/L) or molarity (mol/L) at the specified temperature.

-

Determination of pKa: UV-Vis Spectrophotometric Method

For compounds containing a chromophore, UV-Vis spectrophotometry provides a reliable method for pKa determination by measuring the change in absorbance at different pH values.

Objective: To determine the pKa of this compound by analyzing the pH-dependent changes in its UV-Vis absorption spectrum.

Materials:

-

This compound

-

A series of buffer solutions with known pH values covering a wide range (e.g., pH 2 to 12).

-

UV-Vis spectrophotometer with a temperature-controlled cuvette holder.

-

pH meter.

-

Quartz cuvettes.

-

Methanol or other suitable co-solvent for initial stock solution preparation.

Procedure:

-

Preparation of Stock Solution:

-

Prepare a concentrated stock solution of this compound in a suitable co-solvent like methanol.

-

-

Preparation of Sample Solutions:

-

For each buffer solution, add a small, constant volume of the this compound stock solution to a known volume of the buffer to achieve a final concentration suitable for UV-Vis analysis. The final concentration of the co-solvent should be kept low (e.g., <1%) to minimize its effect on the pKa.

-

-

UV-Vis Spectral Acquisition:

-

Record the UV-Vis spectrum of each sample solution over a relevant wavelength range (e.g., 200-400 nm).

-

Use the corresponding buffer solution without this compound as a blank for each measurement.

-

-

Data Analysis:

-

Plot the absorbance at a selected wavelength (where the absorbance changes significantly with pH) against the pH of the buffer solutions.

-

The resulting data should form a sigmoidal curve.

-

The pKa is the pH at the inflection point of this curve, which corresponds to the point where the concentrations of the protonated and deprotonated species are equal.

-

Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation by analyzing the absorbance data at different pH values.

-

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

This compound, like other cardiac glycosides, primarily exerts its effects by inhibiting the Na+/K+-ATPase pump located in the plasma membrane of cells. This inhibition leads to a cascade of downstream signaling events.

Caption: this compound inhibits Na+/K+-ATPase, leading to downstream signaling.

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Caption: Workflow for the shake-flask solubility determination method.

Digitoxigenin's Mechanism of Action on Na+/K+-ATPase: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Digitoxigenin, the aglycone of the cardiac glycoside digitoxin, exerts its physiological and pharmacological effects primarily through the specific inhibition of the Na+/K+-ATPase, a vital transmembrane ion pump. This guide provides a comprehensive technical overview of the molecular mechanisms underpinning this interaction. It details the binding kinetics, conformational changes, downstream signaling cascades, and standardized experimental protocols for studying this interaction. The information is intended to serve as a valuable resource for researchers in pharmacology, cell biology, and drug development.

Introduction

The Na+/K+-ATPase, or sodium-potassium pump, is an essential enzyme found in the plasma membrane of all animal cells. It actively transports sodium (Na+) and potassium (K+) ions against their concentration gradients, a process critical for maintaining cellular membrane potential, regulating cell volume, and driving the transport of other solutes. This compound, a cardenolide steroid, is a potent inhibitor of this pump. Its interaction with Na+/K+-ATPase is the basis for its historical use in treating heart conditions and its emerging potential as an anticancer agent. Understanding the precise mechanism of this interaction is crucial for the development of novel therapeutics with improved efficacy and safety profiles.

The Molecular Interaction: Binding and Inhibition

This compound binds to a specific site on the extracellular face of the α-subunit of the Na+/K+-ATPase. This binding is highly dependent on the conformational state of the enzyme.

Conformational Preference

The Na+/K+-ATPase cycles through several conformational states during its pumping cycle. This compound exhibits a strong preference for binding to the phosphorylated E2-P conformation of the enzyme. This is the state where the enzyme has released Na+ ions to the extracellular side and is poised to bind extracellular K+ ions. By binding to and stabilizing this E2-P conformation, this compound effectively locks the enzyme in an inactive state, thereby inhibiting the ion transport cycle.

The Binding Site

The cardiac glycoside binding site is a well-conserved pocket formed by several transmembrane helices of the α-subunit. Key interactions involve the steroid core, the lactone ring at the C17 position, and various amino acid residues within this pocket. The structure-activity relationship studies have highlighted the critical role of the unsaturated lactone ring and the stereochemistry of the steroid backbone for high-affinity binding and potent inhibition.

Quantitative Data on this compound-Na+/K+-ATPase Interaction

The inhibitory potency of this compound and its derivatives is quantified by parameters such as the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Kd). These values can vary depending on the isoform of the Na+/K+-ATPase α-subunit, the tissue and species source of the enzyme, and the experimental conditions, particularly the concentration of K+ ions, which compete with cardiac glycosides for binding.

Table 1: IC50 Values for this compound Inhibition of Na+/K+-ATPase

| Enzyme Source | α-Subunit Isoform(s) | IC50 (µM) | Reference(s) |

| Dog Kidney Medulla | Not specified | 0.06 | [1] |

| Pig Kidney | Not specified | ~0.176 | [2] |

Table 2: Equilibrium Dissociation Constants (Kd) for this compound Binding to Na+/K+-ATPase

| Enzyme Source | α-Subunit Isoform(s) | Kd (nM) | Reference(s) |

| Human | α1, α2, α3 | Indistinguishable between isoforms | [3][4] |

Downstream Signaling Pathways

Beyond the direct inhibition of ion pumping, the binding of this compound to Na+/K+-ATPase can trigger intracellular signaling cascades. This signaling function is often associated with a sub-population of the enzyme localized in caveolae, where it forms a signaling complex.

The Na+/K+-ATPase-Src Kinase Complex

A key event in this signaling pathway is the activation of the non-receptor tyrosine kinase, Src. Upon this compound binding, a conformational change in the Na+/K+-ATPase leads to the activation of associated Src kinase[5].

Transactivation of the Epidermal Growth Factor Receptor (EGFR)

Activated Src can then transactivate the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase. This transactivation occurs independently of EGFR's natural ligand, EGF, and initiates a downstream cascade of phosphorylation events[6].

The Ras/Raf/MEK/ERK (MAPK) Pathway

The activation of EGFR leads to the engagement of the Ras/Raf/MEK/ERK signaling pathway, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway[7][8]. This cascade involves a series of protein kinases that ultimately leads to the phosphorylation and activation of ERK (Extracellular signal-Regulated Kinase).

Regulation of Transcription Factors

Activated ERK translocates to the nucleus, where it phosphorylates and activates various transcription factors, including NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells)[9][10]. This modulation of gene expression underlies many of the long-term cellular effects of this compound, including those related to cell growth, proliferation, and apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of this compound with Na+/K+-ATPase.

Na+/K+-ATPase Activity Assay (Colorimetric)

This assay measures the enzymatic activity of Na+/K+-ATPase by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. The specific activity is determined by the difference in Pi released in the presence and absence of a specific inhibitor, such as ouabain.

Materials:

-

Purified Na+/K+-ATPase preparation (e.g., from pig kidney medulla)[2]

-

Assay Buffer: e.g., 100 mM NaCl, 25 mM KCl, 3 mM MgCl2, 1 mM EGTA, 20 mM Tris-HCl, pH 7.4[11]

-

ATP solution (e.g., 2 mM)[11]

-

This compound stock solution (in DMSO)

-

Ouabain solution (e.g., 1 mM) for determining ouabain-sensitive activity[11]

-

Phosphate detection reagent (e.g., Malachite Green-based reagent)

-

Phosphate standard solution

-

Microplate reader

Procedure:

-

Preparation of Reaction Mixtures:

-

For total ATPase activity: To microplate wells, add assay buffer and the desired concentration of this compound (or vehicle control).

-

For ouabain-insensitive ATPase activity: To separate wells, add assay buffer, ouabain (final concentration 1 mM), and the desired concentration of this compound.

-

-

Enzyme Addition: Add the purified Na+/K+-ATPase preparation to each well.

-

Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme[11].

-

Initiation of Reaction: Start the reaction by adding the ATP solution to each well.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes)[12].

-

Termination of Reaction: Stop the reaction by adding the phosphate detection reagent.

-

Color Development: Allow the color to develop according to the reagent manufacturer's instructions.

-

Measurement: Measure the absorbance at the appropriate wavelength (e.g., 650 nm) using a microplate reader[2].

-

Calculation:

-

Generate a standard curve using the phosphate standard solution.

-

Determine the amount of Pi released in each well from the standard curve.

-

Calculate the Na+/K+-ATPase specific activity by subtracting the ouabain-insensitive activity from the total activity for each this compound concentration.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

-

Radioligand Binding Assay ([3H]-Ouabain Competition)

This assay determines the binding affinity of this compound to the Na+/K+-ATPase by measuring its ability to compete with the binding of a radiolabeled ligand, typically [3H]-ouabain.

Materials:

-

Purified Na+/K+-ATPase preparation

-

Binding Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4

-

[3H]-ouabain solution

-

This compound stock solution (in DMSO)

-

Unlabeled ouabain (for non-specific binding determination)

-

Glass fiber filters

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Preparation of Assay Tubes:

-

Total Binding: Add binding buffer, [3H]-ouabain, and vehicle control to the tubes.

-

Non-specific Binding: Add binding buffer, [3H]-ouabain, and a high concentration of unlabeled ouabain (e.g., 1 mM) to the tubes.

-

Competition: Add binding buffer, [3H]-ouabain, and varying concentrations of this compound to the tubes.

-

-

Enzyme Addition: Add the purified Na+/K+-ATPase preparation to each tube.

-

Incubation: Incubate the tubes at a specified temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each tube through a glass fiber filter under vacuum to separate bound from unbound radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific [3H]-ouabain binding against the logarithm of the this compound concentration.

-

Determine the IC50 value from the competition curve.

-

The equilibrium dissociation constant (Ki) for this compound can be calculated from the IC50 value using the Cheng-Prusoff equation.

-

Visualizations

Signaling Pathways

Caption: Downstream signaling cascade initiated by this compound binding to Na+/K+-ATPase.

Experimental Workflow

Caption: Experimental workflow for determining the IC50 of this compound on Na+/K+-ATPase activity.

Conclusion

The interaction of this compound with Na+/K+-ATPase is a multifaceted process involving specific binding to the E2-P conformation, leading to the inhibition of ion transport and the activation of complex intracellular signaling pathways. A thorough understanding of these mechanisms, supported by robust quantitative data and standardized experimental protocols, is essential for the continued exploration of this compound and related cardiac glycosides as therapeutic agents. This guide provides a foundational resource for researchers to design and interpret experiments aimed at further elucidating the intricate biology of this important drug-target interaction.

References

- 1. Effect of the this compound derivative, INCICH-D7, on Na+, K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cytotoxic effect of carbohydrate derivatives of this compound involves modulation of plasma membrane Ca2+-ATPase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selectivity of Digitalis Glycosides for Isoforms of Human Na,K-ATPase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selectivity of digitalis glycosides for isoforms of human Na,K-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cardiac Glycoside Activities Link Na+/K+ ATPase Ion-Transport to Breast Cancer Cell Migration via Correlative SAR - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 8. The Ras/Raf/MEK/ERK signaling pathway and its role in the occurrence and development of HCC - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Structural Insights into the Interactions of Digoxin and Na+/K+-ATPase and Other Targets for the Inhibition of Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Comparison of Digitalis Sensitivities of Na+/K+-ATPases from Human and Pig Kidneys - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ATPase Assay Kit. Colorimetric. Quantitative. (ab234055) | Abcam [abcam.com]

The intricate biosynthetic route to Digitoxigenin in Digitalis plants is a cornerstone of pharmaceutical research, holding the key to the production of vital cardiac medicines. This technical guide provides an in-depth exploration of this complex pathway, offering researchers, scientists, and drug development professionals a comprehensive resource on its core aspects. The guide details the enzymatic steps, presents key quantitative data, and outlines experimental protocols crucial for studying this pathway, aiming to facilitate further research and optimization of digitoxigenin production.

The Biosynthesis Pathway of Digitoxigenin

The biosynthesis of this compound in Digitalis plants is a multi-step process that begins with cholesterol and phytosterols. Through a series of enzymatic reactions, these precursors are converted into the core C23 cardenolide scaffold of this compound. The pathway involves key enzymes such as cytochrome P450s, hydroxysteroid dehydrogenases, and reductases, each playing a critical role in the transformation of the steroid nucleus.

The initial and rate-limiting step is the side-chain cleavage of cholesterol or phytosterols (campesterol and β-sitosterol) to produce pregnenolone. This reaction is catalyzed by a specialized cytochrome P450 enzyme, CYP87A. Pregnenolone then undergoes dehydrogenation and isomerization to form progesterone. A crucial stereospecific reduction of progesterone by progesterone 5β-reductase (P5βR) yields 5β-pregnane-3,20-dione, setting the stage for subsequent hydroxylations and the formation of the characteristic butenolide ring of cardenolides. While the early steps of the pathway are becoming clearer, the exact sequence and enzymes involved in the later hydroxylation and lactone ring formation steps are still under active investigation.

Quantitative Data Summary

The following table summarizes the available quantitative data for key enzymes in the this compound biosynthesis pathway. Further research is required to fully characterize the kinetics of all enzymes involved and to determine the in planta concentrations of all intermediates.

| Enzyme | Substrate | Apparent K_m_ | Co-substrate | Apparent K_m_ (Co-substrate) | Plant Species | Reference |

| Progesterone 5β-reductase (P5βR) | Progesterone | 6 µM | NADPH | 22 µM | Digitalis purpurea | [1] |

| Progesterone 5α-reductase | Progesterone | 30 µM | NADPH | 130 µM | Digitalis lanata | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.

Protocol 1: Agrobacterium tumefaciens-Mediated Transformation of Digitalis purpurea

This protocol is essential for functional genomics studies, such as gene silencing or overexpression, to elucidate the roles of specific genes in the this compound pathway.[3]

1. Plant Material and Sterilization:

-

Use young, healthy leaves from in vitro-grown Digitalis purpurea plantlets.

-

Surface sterilize the leaves by washing with sterile distilled water, followed by immersion in 70% (v/v) ethanol for 30 seconds, and then in a 1% (v/v) sodium hypochlorite solution with a few drops of Tween-20 for 10 minutes.

-

Rinse the leaves three to five times with sterile distilled water.

2. Agrobacterium Culture Preparation:

-

Pellet the bacterial cells by centrifugation and resuspend them in MS liquid medium to an OD_600_ of 0.5.

3. Co-cultivation:

-

Cut the sterilized leaf explants into small pieces (approximately 1 cm²).

-

Immerse the explants in the Agrobacterium suspension for 30 minutes.

-

Blot the explants dry on sterile filter paper and place them on co-cultivation medium (MS medium with 1 mg/L 2,4-D and 0.1 mg/L BAP) in the dark at 25°C for 2-3 days.

4. Selection and Regeneration:

-

After co-cultivation, wash the explants with sterile water containing an antibiotic (e.g., 500 mg/L cefotaxime) to eliminate the Agrobacterium.

-

Transfer the explants to a selection medium (MS medium with the same hormones as the co-cultivation medium, plus the appropriate selection agent, e.g., 50 mg/L kanamycin, and 250 mg/L cefotaxime).

-

Subculture the explants to fresh selection medium every 2-3 weeks.

-

Once shoots regenerate, transfer them to a rooting medium (half-strength MS medium).

5. Analysis of Transformants:

-

Confirm the integration of the transgene by PCR analysis of genomic DNA from putative transgenic plants.

-

Analyze the expression of the target gene using RT-qPCR to confirm silencing or overexpression.

-

Perform metabolite analysis (e.g., HPLC-MS/MS) to assess the impact on the this compound biosynthesis pathway.

Protocol 2: Extraction and Quantification of Cardenolides by HPLC-MS/MS

This protocol allows for the precise identification and quantification of this compound and its glycosides in plant tissues.[4][5]

1. Sample Preparation:

-

Harvest fresh leaf tissue from Digitalis plants.

-

Immediately freeze the tissue in liquid nitrogen and grind to a fine powder.

-

Lyophilize the powdered tissue to dryness.

2. Extraction:

-

Weigh approximately 50 mg of lyophilized tissue into a microcentrifuge tube.

-

Add 1 mL of 80% (v/v) methanol.

-

Vortex the mixture vigorously and sonicate for 30 minutes.

-

Centrifuge at 14,000 rpm for 15 minutes.

-

Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

3. HPLC-MS/MS Analysis:

-

HPLC System: A high-performance liquid chromatography system coupled to a mass spectrometer.

-

Column: A C18 reversed-phase column (e.g., 2.1 mm × 100 mm, 1.8 µm particle size).

-

Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid. A typical gradient might be: 0-2 min, 10% B; 2-15 min, 10-90% B; 15-18 min, 90% B; 18-20 min, 90-10% B; 20-25 min, 10% B.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometry: An electrospray ionization (ESI) source in positive ion mode.

-

Detection: Use selected reaction monitoring (SRM) for targeted quantification of specific cardenolides. Precursor and product ion pairs for this compound and its glycosides should be determined using authentic standards.

-

Quantification: Generate a standard curve using authentic this compound standards of known concentrations. Calculate the concentration of this compound in the plant extracts based on the standard curve.

Conclusion and Future Perspectives

The biosynthesis of this compound in Digitalis plants is a complex and fascinating pathway with significant pharmaceutical implications. While substantial progress has been made in identifying key enzymes and intermediates, many aspects, particularly the later steps of the pathway, remain to be fully elucidated. The experimental protocols provided in this guide offer a framework for researchers to further investigate this pathway. Future research efforts, leveraging techniques such as CRISPR/Cas9-mediated gene editing, single-cell transcriptomics, and advanced mass spectrometry, will be crucial for a complete understanding of this compound biosynthesis. This knowledge will not only enhance our fundamental understanding of plant specialized metabolism but also pave the way for the metabolic engineering of Digitalis plants or microbial systems for the sustainable and high-yield production of this vital cardiac medicine.

References

- 1. Purification, characterization and partial peptide microsequencing of progesterone 5 beta-reductase from shoot cultures of Digitalis purpurea [agris.fao.org]

- 2. Characterization and localization of progesterone 5 alpha-reductase from cell cultures of foxglove (Digitalis lanata EHRH) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A stable and efficient Agrobacterium tumefaciens-mediated genetic transformation of the medicinal plant Digitalis purpurea L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Profiling and structural analysis of cardenolides in two species of Digitalis using liquid chromatography coupled with high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Digitoxigenin: A Technical Guide to the Aglycone Core of Cardiac Glycosides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Digitoxigenin is the aglycone and active moiety of digitoxin, a well-known cardiac glycoside historically sourced from the foxglove plant (Digitalis purpurea)[1]. As a member of the cardenolide family of steroids, this compound and its glycosidic derivatives have been a cornerstone in the treatment of heart failure for centuries[2][3]. The core structure consists of a steroid nucleus with a characteristic unsaturated lactone ring at the C17 position, which is crucial for its biological activity[4]. While its primary therapeutic application has been in cardiology, recent research has unveiled its potential as an anticancer agent, prompting renewed interest in its mechanism of action and therapeutic applications[2][5]. This guide provides a comprehensive technical overview of this compound, focusing on its relationship with cardiac glycosides, its mechanism of action, quantitative data on its biological activity, detailed experimental protocols for its study, and a visualization of its associated signaling pathways.

The Relationship Between this compound and Cardiac Glycosides

Cardiac glycosides are a class of naturally occurring compounds composed of a steroid aglycone (or genin) linked to a sugar moiety. This compound is the aglycone component of several cardiac glycosides, most notably digitoxin, where it is attached to a trisaccharide chain[6]. The sugar portion of the molecule primarily influences the pharmacokinetic properties of the glycoside, such as absorption, distribution, and half-life, while the this compound core is responsible for the pharmacodynamic activity[7]. The structural difference between this compound and digoxigenin, the aglycone of digoxin, is the absence of a hydroxyl group at the C12 position in this compound[7]. This seemingly minor structural variation leads to significant differences in their pharmacokinetic profiles[7][8][9][10].

Mechanism of Action: Inhibition of Na+/K+-ATPase

The primary molecular target of this compound and other cardiac glycosides is the Na+/K+-ATPase pump, an integral membrane protein essential for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane[11][12]. By binding to the extracellular domain of the α-subunit of the Na+/K+-ATPase, this compound inhibits its pumping function[13][14]. This inhibition leads to a cascade of events within the cell:

-

Increased Intracellular Sodium: The blockade of the Na+/K+-ATPase pump results in an accumulation of intracellular sodium ions[12].

-

Altered Na+/Ca2+ Exchanger Activity: The increased intracellular sodium concentration alters the electrochemical gradient for the sodium-calcium (Na+/Ca2+) exchanger, leading to a decrease in calcium extrusion and an increase in intracellular calcium concentration[12].

-

Enhanced Cardiac Contractility: In cardiomyocytes, the elevated intracellular calcium levels lead to increased calcium uptake into the sarcoplasmic reticulum, resulting in greater calcium release during each action potential and, consequently, enhanced myocardial contractility (a positive inotropic effect)[11].

Beyond its effects on cardiomyocytes, the inhibition of Na+/K+-ATPase by this compound has been shown to trigger various downstream signaling pathways in other cell types, including cancer cells, which are currently being explored for therapeutic purposes[5][12].

Quantitative Data

The biological activity of this compound and its related cardiac glycosides can be quantified through various parameters, including their inhibitory concentration on the Na+/K+-ATPase pump (IC50) and their cytotoxic effects on cancer cell lines.

Table 1: Inhibition of Na+/K+-ATPase by Cardiac Glycosides

| Compound | Enzyme Source | IC50 (nM) | Reference |

| This compound | Pig Kidney | 176 | [6] |

| Digitoxin | Pig Kidney | 167 | [6] |

| Digoxigenin | Pig Kidney | 194 | [6] |

| Digoxin | Pig Kidney | 147 | [6] |

| Ouabain | Pig Kidney | 89 | [6] |

| This compound-α-L-rhamno-pyranoside | Pig Kidney | 12 ± 1 | [15] |

| This compound-α-L-amiceto-pyranoside | Pig Kidney | 41 ± 3 | [15] |

Table 2: Cytotoxicity of Cardiac Glycosides in Human Cancer Cell Lines

| Compound | Cell Line | IC50 | Reference |

| Digitoxin | HeLa | 2.34 µM | [15] |

| This compound-α-L-rhamno-pyranoside | HeLa | 35.2 ± 1.6 nM | [15] |

| This compound-α-L-amiceto-pyranoside | HeLa | 38.7 ± 1.3 nM | [15] |

| Proscillaridin A | Pancreatic Cancer Cell Lines | 6.4 ± 76 nM | [16] |

| Digitoxin | Pancreatic Cancer Cell Lines | 1 nM - 1 µM range | [17] |

| Digoxin | Pancreatic Cancer Cell Lines | 1 nM - 1 µM range | [17] |

| Ouabain | Pancreatic Cancer Cell Lines | 1 nM - 1 µM range | [17] |

Table 3: Pharmacokinetic Parameters of Digitoxin and Digoxin

| Parameter | Digitoxin | Digoxin | Reference |

| Metabolism | Primarily hepatic | Primarily renal | [7] |

| Elimination Half-life | 7.3 ± 0.4 days | 49 ± 5 hours | [7][18] |

| Volume of Distribution (Vd) | 0.63 ± 0.03 L/kg | 8.3 ± 0.6 L/kg | [18] |

| Protein Binding | >90% | ~25% | [10] |

Experimental Protocols

Na+/K+-ATPase Inhibition Assay

This protocol outlines a method to determine the inhibitory effect of a compound on Na+/K+-ATPase activity.

-

Enzyme Preparation: Utilize a purified Na+/K+-ATPase preparation, for instance, from pig kidney microsomes[14][15].

-

Reaction Medium: Prepare a reaction buffer containing 40 mM Tris-HCl (pH 7.4), 20 mM KCl, 4 mM MgCl2, and 120 mM NaCl[15].

-

Compound Incubation: Incubate the enzyme preparation with varying concentrations of the test compound (e.g., this compound) for a specified period (e.g., 2 hours) at 37°C[15].

-

Initiation of Reaction: Start the enzymatic reaction by adding ATP to a final concentration of 3 mM[15].

-

Measurement of ATPase Activity: Determine the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a colorimetric method, such as the malachite green assay.

-

Data Analysis: Plot the percentage of enzyme inhibition against the logarithm of the compound concentration to determine the IC50 value[15].

Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxic effects of compounds on cultured cancer cells[11].

-

Cell Seeding: Plate cancer cells (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight[11].

-

Compound Treatment: Treat the cells with a range of concentrations of the test compound for a desired duration (e.g., 24, 48, or 72 hours)[11].

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells[11].

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals[11].

-

Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader[11].

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and plot it against the compound concentration to determine the IC50 value[11].

Measurement of Intracellular Calcium Concentration

This protocol provides a general method for measuring changes in intracellular calcium levels using a fluorescent indicator[19].

-

Cell Loading: Incubate the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM, which can cross the cell membrane[19]. Inside the cell, esterases cleave the AM group, trapping the dye.

-

Compound Stimulation: After a washing step to remove extracellular dye, stimulate the cells with the test compound.

-

Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen dye using a fluorescence microscope or a plate reader[19]. For ratiometric dyes like Fura-2, the ratio of fluorescence at two different excitation wavelengths is used to calculate the intracellular calcium concentration.

-

Data Analysis: Analyze the change in fluorescence intensity or the fluorescence ratio over time to determine the effect of the compound on intracellular calcium levels[19].

Isolation of Digitoxin from Digitalis purpurea

This protocol provides a general overview of the extraction and isolation process[20].

-

Extraction: Extract the dried and powdered leaves of Digitalis purpurea with a solvent mixture, typically a lower alcohol (e.g., ethanol) and water[20].

-

Purification: Treat the crude extract to remove tannins and other ballast materials. This can be achieved by precipitation with lead acetate or other clarifying agents[20].

-

Solvent Partitioning: Perform liquid-liquid extraction to partition the digitoxin into a water-immiscible organic solvent like chloroform[20].

-

Crystallization: Concentrate the organic phase and induce crystallization of digitoxin. Further recrystallization steps may be necessary to obtain a highly pure product.

Signaling Pathways and Experimental Workflows

The interaction of this compound with the Na+/K+-ATPase initiates a complex network of intracellular signaling events. The following diagrams, rendered in DOT language, illustrate these pathways and a typical experimental workflow for studying cardiac glycosides.

Caption: Signaling pathway of this compound.

Caption: Experimental workflow for cardiac glycoside evaluation.

Conclusion

This compound remains a molecule of significant interest for both its established role in cardiology and its emerging potential in oncology. Its well-defined mechanism of action, centered on the inhibition of the Na+/K+-ATPase, provides a solid foundation for further research and drug development. The quantitative data and experimental protocols provided in this guide offer a starting point for researchers aiming to explore the therapeutic possibilities of this compound and its derivatives. The elucidation of the complex signaling pathways activated by this compound will be crucial in harnessing its full therapeutic potential while mitigating its known toxicities. As our understanding of the multifaceted roles of the Na+/K+-ATPase in cellular physiology and pathology deepens, so too will the opportunities for innovative drug design centered around this fascinating aglycone.

References

- 1. CN101623377A - Digitalis extract as well as preparation method and application thereof - Google Patents [patents.google.com]

- 2. Cardiac glycosides from Digitalis lanata and their cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. media.neliti.com [media.neliti.com]

- 4. Inhibition of Na(+)-K(+)-ATPase by digoxin and its relation with energy expenditure and nutrient oxidation rate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluating the Cancer Therapeutic Potential of Cardiac Glycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. droracle.ai [droracle.ai]

- 8. Interindividual differences in the pharmacokinetics of digitoxin and digoxin during long-term treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics of digoxin and digitoxin in patients undergoing hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. experts.arizona.edu [experts.arizona.edu]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Cardiac Glycoside Activities Link Na+/K+ ATPase Ion-Transport to Breast Cancer Cell Migration via Correlative SAR - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Cytotoxic effect of carbohydrate derivatives of this compound involves modulation of plasma membrane Ca2+-ATPase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 2024.sci-hub.se [2024.sci-hub.se]

- 17. researchgate.net [researchgate.net]

- 18. Pharmacokinetics and pharmacodynamics of intravenous digoxin and digitoxin | Semantic Scholar [semanticscholar.org]

- 19. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 20. US2449673A - Extraction and isolation of digitoxin - Google Patents [patents.google.com]

The Defensive Arsenal of Digitalis: A Technical Guide to the Biological Role of Digitoxigenin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plants, being sessile organisms, have evolved a sophisticated array of chemical defenses to deter herbivores and combat pathogens. Among the most potent of these defenses are cardiac glycosides, a class of steroid-like compounds. Digitoxigenin is a prominent cardenolide and the aglycone of digitoxin, found predominantly in the leaves and flowers of plants belonging to the genus Digitalis, such as the common foxglove (Digitalis purpurea).[1][2] This technical guide provides an in-depth exploration of the biological role of this compound in plant defense, detailing its biosynthesis, mechanism of action, and ecological significance. Furthermore, it presents a compilation of quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows to serve as a comprehensive resource for researchers in the fields of chemical ecology, plant biology, and drug discovery.

Biosynthesis of this compound

The biosynthesis of this compound is a complex process that occurs in the green tissues of Digitalis plants. It is a multi-step pathway involving enzymes from both the plastidial methylerythritol phosphate (MEP) pathway and the cytosolic mevalonate (MVA) pathway, which provide the precursors for steroid biosynthesis. The steroid backbone then undergoes a series of modifications, including hydroxylations and the addition of a lactone ring, to form the final cardenolide structure.

Mechanism of Action: A Potent Defense

The primary defensive action of this compound lies in its ability to inhibit the sodium-potassium pump (Na+/K+-ATPase), an essential enzyme found in the cell membranes of animals.[2][3] This inhibition disrupts the electrochemical gradients across cell membranes, which are crucial for a wide range of physiological processes, including nerve impulse transmission and muscle contraction.

For herbivores, ingestion of plant tissues containing this compound can lead to a range of adverse effects, from feeding deterrence and reduced growth to severe cardiac and neurological dysfunction, and even death. This potent toxicity makes this compound an effective chemical defense against a broad spectrum of herbivores.

Ecological Significance

The presence of this compound and other cardiac glycosides in Digitalis species plays a crucial role in their survival and reproductive success. By deterring generalist herbivores, these compounds reduce the amount of damage the plants sustain, allowing them to allocate more resources to growth and reproduction. However, some specialist insects, such as the monarch butterfly caterpillar, have evolved mechanisms to tolerate and even sequester these toxins for their own defense against predators.[4] This has led to a co-evolutionary arms race between Digitalis and its specialist herbivores.

Quantitative Data

The following tables summarize key quantitative data related to the defensive properties of this compound and related compounds.

Table 1: Concentration of Cardenolides in Digitalis Species

| Plant Species | Plant Part | Compound | Concentration (mg/g dry weight) | Reference |

| Digitalis purpurea | Leaf (dried at 60°C) | Gitoxin | 0.197 | [5] |

| Digitalis purpurea | Leaf (dried at 60°C) | Digitoxin | 0.379 | [5] |

| Digitalis purpurea | Leaf (dried at ambient temp) | Gitoxin | 0.058 | [5] |

| Digitalis purpurea | Leaf (dried at ambient temp) | Digitoxin | 0.090 | [5] |

| Digitalis mariana ssp. heywoodii | Leaves | Total Cardenolides | ~0.012 - 0.020 | [6] |

| Digitalis ferruginea | Leaves | This compound derivatives | 7.3 ± 1.8 | [7] |

| Digitalis ferruginea | Leaves | Gitoxigenin derivatives | 0.5 ± 0.2 | [7] |

Table 2: Inhibitory Activity of this compound and its Derivatives against Na+/K+-ATPase

| Compound | Target | Assay | IC50 (nM) | Reference |

| This compound-α-L-rhamno-pyranoside | Purified Na+/K+-ATPase | Enzyme activity | 12 ± 1 | [8] |

| This compound-α-L-amiceto-pyranoside | Purified Na+/K+-ATPase | Enzyme activity | 41 ± 3 | [8] |

| Digitoxin | Human Cancer Cell Lines | Growth inhibition | 3 - 33 | [9] |

Experimental Protocols

A generalized workflow for investigating the defensive role of this compound is presented below. This is followed by more detailed methodologies for key experiments.

Quantification of this compound in Plant Tissues by HPLC

This protocol outlines a general method for the quantification of this compound and its glycosides in Digitalis leaf tissue.

-

Sample Preparation:

-

Harvest fresh leaf material and immediately freeze in liquid nitrogen or lyophilize.

-

Grind the frozen or dried tissue to a fine powder.

-

Extract a known weight of the powdered tissue with a suitable solvent, such as methanol or a mixture of methanol and water.[10][11] Sonication can be used to improve extraction efficiency.

-

Centrifuge the extract to pellet solid debris and collect the supernatant.

-

Filter the supernatant through a 0.22 µm syringe filter prior to HPLC analysis.

-

-

HPLC Analysis:

-

Column: A reverse-phase C18 column is typically used.[10][12]

-

Mobile Phase: A gradient elution with a mixture of acetonitrile and water, often with a small amount of formic acid, is common.[10][12] A typical gradient might start with a lower concentration of acetonitrile and gradually increase over the run.

-

Flow Rate: A flow rate of around 1.0 mL/min is generally used.[12]

-

Detection: UV detection at approximately 220 nm is suitable for cardenolides.[10]

-

Quantification: A calibration curve is generated using a this compound standard of known concentrations. The concentration of this compound in the plant extract is then determined by comparing its peak area to the standard curve.

-

Insect Feeding Bioassay

This protocol describes a no-choice leaf disk bioassay to assess the feeding deterrence of this compound.

-

Preparation of Leaf Disks:

-

Excise leaf disks of a uniform size from a suitable host plant using a cork borer.

-

Prepare a series of this compound solutions of varying concentrations in a suitable solvent (e.g., ethanol or acetone).

-

Apply a known volume of each this compound solution to the surface of the leaf disks. A control group should be treated with the solvent only.

-

Allow the solvent to evaporate completely.

-

-

Bioassay:

-

Place individual leaf disks in separate petri dishes or multi-well plates lined with moistened filter paper to maintain humidity.

-

Introduce one insect herbivore (e.g., a caterpillar) into each container.

-

Maintain the bioassay under controlled environmental conditions (temperature, light, humidity).

-

After a set period (e.g., 24 or 48 hours), remove the insects and measure the area of the leaf disk consumed. This can be done using image analysis software.

-

Compare the consumption of treated leaf disks to the control to determine the feeding deterrence of this compound.

-

Antimicrobial Assay (Agar Well Diffusion Method)

This protocol outlines a method to test the antimicrobial activity of this compound against plant pathogenic fungi or bacteria.

-

Preparation of Agar Plates:

-

Prepare a suitable agar medium (e.g., Potato Dextrose Agar for fungi, Nutrient Agar for bacteria) and sterilize.

-

Pour the molten agar into sterile petri dishes and allow it to solidify.

-

Inoculate the surface of the agar plates with a standardized suspension of the test microorganism.

-

-

Assay:

-

Aseptically create wells of a uniform diameter in the agar using a sterile cork borer.

-

Add a known volume of a this compound solution of a specific concentration into each well. A solvent control should also be included.

-

Incubate the plates at an appropriate temperature for the test microorganism.

-

After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited).

-

The size of the inhibition zone is indicative of the antimicrobial activity of this compound.

-

Na+/K+-ATPase Inhibition Assay

This protocol describes a method to measure the inhibitory effect of this compound on Na+/K+-ATPase activity.

-

Enzyme Preparation:

-

Isolate a crude membrane fraction rich in Na+/K+-ATPase from a suitable source, such as porcine kidney or brain tissue.

-

Determine the protein concentration of the enzyme preparation.

-

-

Inhibition Assay:

-

Prepare a reaction mixture containing a buffer, MgCl2, KCl, NaCl, and ATP.

-

Add varying concentrations of this compound to the reaction mixture.

-

Initiate the reaction by adding the enzyme preparation.

-

Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time.

-

Stop the reaction and measure the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. This can be done using a colorimetric method.

-

The activity of Na+/K+-ATPase is determined by the amount of Pi released. The inhibitory effect of this compound is calculated by comparing the enzyme activity in the presence of the compound to a control without the inhibitor.

-

The IC50 value (the concentration of this compound that causes 50% inhibition of enzyme activity) can then be determined.

-

Conclusion

This compound is a highly effective chemical defense produced by Digitalis species. Its potent inhibitory action on the essential Na+/K+-ATPase of animals provides a broad-spectrum defense against herbivores. The biosynthesis of this complex molecule represents a significant metabolic investment for the plant, highlighting its importance in the plant's ecological interactions. The detailed methodologies and quantitative data presented in this guide offer a valuable resource for researchers seeking to further elucidate the intricate roles of cardiac glycosides in plant defense and to explore their potential for applications in medicine and agriculture.

References

- 1. Quantitative determination of digitoxin, gitaloxin, gitoxin, verodoxin and strospesid in the leaves of Digitalis purpurea by means of fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Digitalis - Wikipedia [en.wikipedia.org]

- 3. Cardiac Glycosides in Human Physiology and Disease: Update for Entomologists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Cytotoxic effect of carbohydrate derivatives of this compound involves modulation of plasma membrane Ca2+-ATPase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. "Quantitative Analysis of Cardiac Glycosides in Digitalis purpurea and " by David Grossens [digitalcommons.hope.edu]

- 11. High-resolution tandem mass spectrometry dataset reveals fragmentation patterns of cardiac glycosides in leaves of the foxglove plants - PMC [pmc.ncbi.nlm.nih.gov]

- 12. An HPLC-DAD Method to Quantify Flavonoids in Sonchus arvensis and Able to Classify the Plant Parts and Their Geographical Area through Principal Component Analysis [mdpi.com]

In Silico Prediction of Digitoxigenin Binding Sites: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Digitoxigenin, the aglycone of the cardiac glycoside digitoxin, has a long history in the treatment of heart conditions and is gaining attention for its anticancer properties.[1] Understanding its molecular interactions is paramount for optimizing its therapeutic index and exploring new clinical applications. This technical guide provides an in-depth overview of the core in silico methodologies used to predict and analyze the binding sites of this compound. We will explore structure-based and ligand-based computational techniques, detail their underlying protocols, present relevant quantitative data, and visualize the associated signaling pathways and experimental workflows.

Introduction to this compound and In Silico Drug Discovery

This compound is a phytosteroid, traditionally extracted from the foxglove plant (Digitalis purpurea), that functions by inhibiting the Na+/K+-ATPase enzyme in heart muscle cells.[1][2] This inhibition leads to an increase in intracellular calcium, resulting in stronger heart contractions, making it effective for treating heart failure and certain arrhythmias.[1][3][4] Recent research has also highlighted its anticancer activity against various human cancer cell lines.[1]

The dual therapeutic potential and narrow therapeutic window of this compound necessitate a precise understanding of its binding mechanisms.[5] In silico prediction methods offer a powerful, cost-effective, and rapid approach to identify and characterize binding sites, elucidate mechanisms of action, and guide the development of novel derivatives with improved efficacy and safety profiles.[6][7] These computational strategies range from predicting binding pockets on a known protein target to identifying new potential targets for an existing ligand.[8][9]

Primary and Putative Molecular Targets

The principal pharmacological target of this compound is the Na+/K+-ATPase (sodium-potassium pump) , an integral membrane protein essential for maintaining electrochemical gradients in animal cells.[10][11] The binding of cardiac glycosides like this compound to the E2P phosphoenzyme form of the pump is a high-affinity interaction that inhibits its function.[11]

In silico studies have also explored this compound's interactions with other proteins, demonstrating the utility of these methods in identifying potential off-targets or new therapeutic opportunities. Examples include:

-

SARS-CoV-2 Main Protease: Molecular docking and dynamics studies have investigated this compound as a potential inhibitor of the viral protease.[12][13]

-

Lysozyme: The binding of this compound to lysozyme has been studied to assess the protein's potential as a carrier molecule.[5][14]

-

Other Cancer-Related Targets: Docking studies on the aglycone of the related cardiac glycoside, digoxin (digoxigenin), suggest potential interactions with targets like HDAC and PI3K, while digoxin itself may target FIH-1 and NF-κB.[15][16]

Core In Silico Methodologies for Binding Site Prediction

A variety of computational methods can be employed to predict the binding sites of small molecules like this compound. These can be broadly categorized into structure-based and ligand-based approaches.[17]

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[5] It is a cornerstone of structure-based drug design, used to estimate binding affinity and analyze intermolecular interactions.

-

Receptor and Ligand Preparation:

-

Obtain the 3D structure of the target protein from a database like the Protein Data Bank (PDB). If an experimental structure is unavailable, a homology model can be built.

-

Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning partial charges.

-

Obtain the 3D structure of this compound. This can be done using chemical drawing software and then optimizing its geometry using a suitable force field or quantum mechanical methods.[5][14]

-

-

Binding Site Identification and Grid Generation:

-

Identify the potential binding site on the protein. This can be based on the location of a known co-crystallized ligand or predicted using pocket-detection algorithms like Fpocket or CASTp.[6][17][18]

-

Define a "grid box" that encompasses the predicted binding site. The docking algorithm will confine its search for ligand conformations within this space.

-

-

Docking Simulation:

-

Run the docking algorithm using software such as AutoDock, Glide, or GOLD. The software systematically samples different conformations and orientations of the ligand within the grid box.

-

The program uses a scoring function to estimate the binding affinity (e.g., in kcal/mol) for each pose.[19]

-

-

Analysis of Results:

-

Rank the resulting poses based on their docking scores. The pose with the lowest binding energy is typically considered the most favorable.[5]

-

Visualize the top-ranked poses to analyze key interactions, such as hydrogen bonds and hydrophobic contacts, between this compound and the protein's amino acid residues.

-

The following table presents docking scores from a study evaluating inhibitors against the SARS-CoV-2 main protease. Lower scores indicate a higher predicted binding affinity.

| Compound | Docking Score (Affinity in kcal/mol) |

| This compound | -8.5[12] |

| Crocin | -9.3[12] |

| Beta-Eudesmol | -6.9[12] |

| Favipiravir | -5.7[12] |

Table 1: Molecular docking scores of various compounds against the SARS-CoV-2 main protease.[12]

Molecular Dynamics (MD) Simulation

While docking provides a static snapshot of the binding pose, MD simulations are used to study the dynamic behavior of the protein-ligand complex over time.[20][21] This method helps to assess the stability of the predicted binding mode and can reveal conformational changes that are not apparent in static models.[12][22]

-

System Preparation:

-

Use the best-ranked pose from the molecular docking study as the starting structure for the protein-Digitoxigenin complex.

-

Place the complex in a simulation box filled with explicit water molecules.

-

Add ions (e.g., Na+, Cl-) to neutralize the system and mimic physiological salt concentrations.

-

-

Energy Minimization:

-

Perform an energy minimization of the entire system to remove any steric clashes or unfavorable geometries.

-

-

Equilibration:

-

Gradually heat the system to the desired temperature (e.g., 310 K) and then adjust the pressure to the desired level (e.g., 1 atm). This is typically done in two phases: NVT (constant number of particles, volume, and temperature) followed by NPT (constant number of particles, pressure, and temperature). This allows the system to reach a stable state.

-

-

Production Run:

-

Trajectory Analysis:

-

Analyze the saved trajectory to evaluate the stability and dynamics of the complex. Key metrics include:

-

Root Mean Square Deviation (RMSD): Measures the deviation of the protein backbone from its initial position, indicating overall structural stability.[5]

-

Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual residues, highlighting flexible regions of the protein.[5]

-

Radius of Gyration (Rg): Indicates the compactness of the protein.[5]

-

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and protein over time.[12]

-

-

Reverse Docking

Reverse docking (or inverse docking) is an approach used to identify potential protein targets for a given small molecule.[8][9] Instead of docking a library of compounds to one target, a single compound (this compound) is docked against a large database of protein structures. This is particularly useful for drug repositioning, predicting off-target effects, and elucidating polypharmacology.[23][24]

-

Target Database Preparation:

-

Ligand Preparation:

-

Prepare the 3D structure of this compound as described in the molecular docking protocol.

-

-

High-Throughput Docking:

-

Systematically dock this compound against every protein in the target database. This requires significant computational resources.

-

-

Scoring and Ranking:

-

Score each docking result and rank the proteins based on the predicted binding affinity for this compound.[9]

-

-

Hit Filtering and Analysis:

-

Filter the ranked list to identify the most promising potential targets.

-

Analyze the top-ranked protein "hits" for biological relevance. This involves considering their known functions, pathways, and disease associations to generate new hypotheses about this compound's mechanism of action.

-

Pharmacophore Modeling

Pharmacophore modeling identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) that a molecule must possess to bind to a specific target.[25][26] This model can then be used as a 3D query to screen large databases for novel compounds with similar activity.

-

Model Generation (Ligand-Based):

-